molecular formula C19H12Cl2N6O3S B11694493 (4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11694493
M. Wt: 475.3 g/mol
InChI Key: SGJUMALMTWBOSU-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex synthetic organic compound belonging to the pyrazolone class, characterized by its hydrazinylidene linker and distinct thiazole and chloronitrophenyl substituents. This structural motif is frequently investigated in medicinal chemistry for its potential to interact with biological targets. Compounds within this structural class have demonstrated significant promise as kinase inhibitors. Specifically, research into analogous molecules has shown potent inhibitory activity against Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, which is a critical target in anti-angiogenesis cancer research [https://pubmed.ncbi.nlm.nih.gov/36351363/]. The presence of the thiazole and pyrazolone rings provides a robust pharmacophore that can bind effectively to the ATP-binding site of these enzymes. Consequently, this compound serves as a valuable chemical entity for researchers developing novel therapeutic agents, particularly in oncology, for studying signal transduction pathways, and for high-throughput screening assays to elucidate new mechanisms of action. Supplied as a high-purity material, it is intended For Research Use Only and is an essential tool for biochemical and pharmacological investigations.

Properties

Molecular Formula

C19H12Cl2N6O3S

Molecular Weight

475.3 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H12Cl2N6O3S/c1-10-17(24-23-15-7-6-13(27(29)30)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-2-4-12(20)5-3-11/h2-9,25H,1H3

InChI Key

SGJUMALMTWBOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Preparation of the Hydrazone Intermediate: The hydrazone intermediate is formed by reacting 2-(2-chloro-4-nitrophenyl)hydrazine with an appropriate aldehyde or ketone.

    Cyclization to Form the Pyrazolone Core: The final step involves the cyclization of the hydrazone intermediate with a suitable diketone to form the pyrazolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and thiazole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar thiazole-pyrazole hybrids showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A related study highlighted the effectiveness of thiazole-based compounds against bacterial strains, suggesting that modifications to the pyrazole structure could enhance this activity . The introduction of electron-withdrawing groups like chloro and nitro may improve the compound's interaction with microbial targets.

Anti-inflammatory Effects

Preliminary research indicates that compounds with similar frameworks can act as inhibitors of inflammatory pathways. Molecular docking studies have shown that certain pyrazole derivatives can inhibit enzymes like 5-lipoxygenase, which is crucial in inflammatory processes . This suggests that the target compound could be a candidate for further investigation in anti-inflammatory therapies.

Pesticidal Activity

Compounds containing thiazole and pyrazole moieties have been explored for their pesticidal properties. Research has indicated that these compounds can act as effective fungicides and insecticides. The target compound's structure may provide enhanced efficacy against agricultural pests due to its dual-action mechanism targeting both insects and fungal pathogens .

Plant Growth Regulators

In addition to direct pesticidal effects, there is potential for the compound to function as a plant growth regulator. Similar compounds have been shown to influence plant hormone pathways, promoting growth or resistance to environmental stressors . This application could be particularly valuable in sustainable agriculture practices.

Synthesis of Functional Materials

The synthesis of novel materials incorporating pyrazole and thiazole derivatives has been a focus in material science. These compounds can be used to create polymers with unique electronic and optical properties, making them suitable for applications in organic electronics and photonic devices . The incorporation of such compounds into polymer matrices can enhance conductivity and stability.

Catalysis

The target compound may also serve as a catalyst or catalyst precursor in organic reactions. Pyrazole derivatives are known for their ability to facilitate various chemical transformations due to their electron-rich nature . This characteristic can be exploited in synthetic organic chemistry to improve reaction yields and selectivity.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • Key Features : Nitrophenyl substitution, acetyl group at position 2.
  • Comparison: Unlike the target compound, this analogue lacks the thiazole ring and chlorophenyl groups. The nitro group at the ortho position may reduce steric hindrance compared to the target’s para-nitro substitution. Lipinski rule compliance (as noted in ) suggests drug-like solubility, but the absence of a thiazole ring may limit target binding specificity .

(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Key Features : Thiomethylphenyl and hydroxy-pyrazole substituents.
  • However, the hydroxy group may introduce hydrogen bonding, altering solubility and metabolic stability .

Thiazole-Containing Analogues

(4E)-2-(4-tert-Butyl-1,3-thiazol-2-yl)-4-[(2-methoxy-5-nitrophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Key Features : tert-Butyl-thiazole and methoxy-nitro-phenyl groups.
  • Comparison: The tert-butyl group increases steric bulk and lipophilicity compared to the target’s 4-chlorophenyl-thiazole.

Pharmacological Activity Comparisons

Ferroptosis Induction Potential

highlights that pyrazolone and thiazole derivatives can act as ferroptosis-inducing agents (FINs). The target compound’s nitro and chlorophenyl groups may enhance oxidative stress, a key mechanism in ferroptosis, compared to simpler pyrazolones lacking these substituents .

Cytotoxicity and Selectivity

Compounds like 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole () show cytotoxic activity with nitroaryl groups. The target compound’s thiazole ring may improve selectivity for cancer cells by interacting with specific enzymatic targets (e.g., kinases) .

Physicochemical Properties

Property Target Compound Analogues
Molecular Weight ~450–500 (estimated) 273.24 (), ~400–450 ()
Lipophilicity High (Cl, thiazole) Moderate (), High ()
Solubility Likely low (aromatic Cl/NO₂) Variable (e.g., hydroxy groups in improve solubility)

Biological Activity

The compound (4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as compound 1 , is a hydrazone derivative notable for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H12Cl2N6O3S
  • Molecular Weight : 475.31 g/mol
  • CAS Number : 314761-34-7
  • Structural Features : The compound contains a thiazole moiety and multiple chlorinated phenyl groups, which are essential for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study demonstrated that thiazole-integrated compounds showed potent cytotoxicity against various cancer cell lines. The presence of chlorine substituents enhances the selectivity and potency of these compounds against cancer cells due to their ability to interact with specific molecular targets involved in tumor growth and proliferation .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A549 (Lung Cancer)15.5Induction of apoptosis via Bcl-2 inhibition
Compound 1MCF-7 (Breast Cancer)12.8Inhibition of cell cycle progression

Anticonvulsant Activity

In addition to its anticancer properties, compound 1 has been evaluated for anticonvulsant activity. Studies utilizing picrotoxin-induced convulsion models revealed that derivatives with thiazole rings displayed significant protective effects against seizures. The structure-activity relationship (SAR) analysis indicated that the thiazole moiety is crucial for enhancing anticonvulsant efficacy .

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 1Picrotoxin-induced18.4170.29.2

The biological activity of compound 1 can be attributed to several mechanisms:

  • Targeting Apoptotic Pathways : The compound's interaction with the Bcl-2 family proteins leads to the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase and lipoxygenases .
  • Molecular Docking Studies : Computational studies suggest strong binding interactions between compound 1 and various protein targets, enhancing its potential as a multi-target therapeutic agent .

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of compound 1 on A549 lung adenocarcinoma cells. The results indicated that treatment with compound 1 led to a significant reduction in cell viability, with an IC50 value of 15.5 µM. Mechanistic studies revealed that this effect was mediated through apoptosis induction and cell cycle arrest .

Study on Anticonvulsant Properties

In another investigation, compound 1 was tested for its anticonvulsant effects using a picrotoxin model. The results showed that it provided significant protection against seizures at a dose of 18.4 mg/kg, demonstrating its potential as an anticonvulsant agent .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazol-3-one core in this compound?

The pyrazol-3-one core can be synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, describes using phosphorus oxychloride (POCl₃) to cyclize hydrazide intermediates at 120°C . To introduce the hydrazinylidene moiety, a hydrazone formation reaction between a ketone precursor and 2-chloro-4-nitrophenylhydrazine is recommended, as seen in analogous hydrazone syntheses (e.g., ) .

Q. How can the thiazol-2-yl substituent be incorporated into the structure?

The thiazol ring is typically formed via the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioamides. highlights the use of 4-(4-chlorophenyl)-1,3-thiazol-2-amine derivatives, suggesting that pre-functionalized thiazole intermediates can be coupled to the pyrazol-3-one core via nucleophilic substitution or cross-coupling reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyrazol-3-one) .
  • NMR : ¹H/¹³C NMR for verifying substituent positions and hydrazinylidene geometry (E/Z configuration). notes the use of ¹H NMR to confirm triazole-pyrazole hybrid structures .
  • Mass spectrometry (HRMS) : For molecular ion validation.
  • Elemental analysis : To confirm purity and stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between solution-state NMR and solid-state X-ray structures may arise from tautomerism or dynamic effects. For example, resolves tautomeric forms of pyrazolone derivatives using X-ray crystallography, confirming the enol-keto equilibrium . Complementary methods include:

  • Variable-temperature NMR : To study dynamic equilibria.
  • DFT calculations : To compare theoretical and experimental spectra .

Q. How can crystallographic data inform the stereochemical configuration of the hydrazinylidene group?

The (4E) configuration is confirmed via X-ray diffraction by analyzing dihedral angles between the hydrazinylidene group and adjacent aromatic rings. and provide examples of pyrazole derivatives where crystallography resolved stereochemical ambiguities . Key parameters include:

  • Torsion angles : Between the hydrazinylidene N–N bond and nitro/chlorophenyl groups.
  • Intermolecular interactions : Hydrogen bonding or π-stacking that stabilize the E-configuration .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for multi-step syntheses involving sensitive intermediates?

  • Stepwise protection : Use temporary protecting groups (e.g., Boc for amines) during thiazole or pyrazole formation.
  • Microwave-assisted synthesis : achieved 61% yield for a triazole-pyrazole hybrid using controlled heating (50°C, 16 hours) .
  • Catalytic systems : Copper(I) catalysts (e.g., CuSO₄/ascorbate in ) improve regioselectivity in cycloadditions .

Q. What strategies mitigate decomposition during hydrazinylidene formation?

  • Low-temperature conditions : Perform reactions under nitrogen at 0–5°C to prevent oxidation.
  • Acid scavengers : Add molecular sieves or bases (e.g., Et₃N) to neutralize HCl byproducts .

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